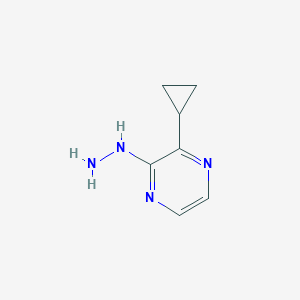

2-Cyclopropyl-3-hydrazinylpyrazine

Vue d'ensemble

Description

2-Cyclopropyl-3-hydrazinylpyrazine is a pyrazine compound with the molecular formula C7H10N4 and a molecular weight of 150.18 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-hydrazinylpyrazine typically involves the reaction of cyclopropylamine with hydrazine and pyrazine derivatives. One common method involves the reaction of 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)ethanone with hydrazine in the presence of a base such as sodium hydroxide (NaOH) in dimethylformamide (DMF) at low temperatures . The reaction mixture is then extracted with dichloromethane (DCM) and dried over sodium sulfate (Na2SO4) before evaporation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopropyl-3-hydrazinylpyrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenated reagents such as bromoethane in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of corresponding pyrazine oxides.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of pyrazines, including 2-cyclopropyl-3-hydrazinylpyrazine, exhibit significant anticancer properties. A study highlighted the potential of pyrazine derivatives to inhibit c-Met kinases, which are implicated in various cancers. For instance, compounds similar to this compound have shown selective inhibition of c-Met kinases at low concentrations (0.005 µM), making them promising candidates for cancer treatment .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders such as Huntington's disease. In preclinical models, the inhibition of histone deacetylases (HDACs) has been linked to neuroprotection and reduced toxicity associated with polyglutamine expansion diseases . The hydrazinyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.

Adenosine Receptor Modulation

Another area of interest is the modulation of adenosine receptors, specifically the A3 subtype. Compounds that interact with A3 receptors are being studied for their therapeutic potential in conditions like glaucoma and inflammation. This compound could serve as a lead compound for developing new A3 receptor antagonists .

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of c-Met kinases | |

| Neurological Disorders | Treatment for Huntington's disease | |

| Adenosine Receptor Modulation | Glaucoma treatment |

Case Studies

Case Study 1: Anticancer Efficacy

In a study focused on the synthesis of triazole-fused pyrazines, derivatives were tested for their anticancer properties. The results indicated that modifications to the hydrazinyl group significantly enhanced potency against cancer cell lines, suggesting that similar modifications to this compound could yield effective anticancer agents .

Case Study 2: Neuroprotective Effects

A preclinical trial involving C. elegans models expressing mutant huntingtin showed that compounds targeting HDACs could mitigate toxicity. This suggests that this compound may be effective in similar applications due to its structural properties that allow interaction with HDACs .

Case Study 3: A3 Receptor Interaction

Research into adenosine receptors has demonstrated that compounds capable of modulating A3 receptor activity can provide therapeutic benefits in various diseases. The structural characteristics of this compound make it a suitable candidate for further investigation as an A3 receptor antagonist .

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-3-hydrazinylpyrazine involves its interaction with specific molecular targets and pathways. The cyclopropane fragment in the compound imposes conformational rigidity, which can enhance its binding affinity to target enzymes or receptors . This rigidity can lead to the inhibition of enzyme activity or disruption of biological pathways, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Cyclopropyl-3-hydrazinylpyridine

- 2-Cyclopropyl-3-hydrazinylpyrimidine

- 2-Cyclopropyl-3-hydrazinylpyrazole

Uniqueness

2-Cyclopropyl-3-hydrazinylpyrazine is unique due to its specific pyrazine ring structure combined with the cyclopropyl and hydrazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

Overview

2-Cyclopropyl-3-hydrazinylpyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, biochemical interactions, and therapeutic potential.

- Molecular Formula : C7H10N4

- Molecular Weight : 150.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyclopropyl group contributes to the compound's conformational rigidity, enhancing its interaction with biological molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation, particularly cyclin-dependent kinases (CDKs) .

- Cell Signaling Modulation : It influences cellular pathways by altering gene expression and affecting metabolic processes .

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines.

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Alagarsamy et al. (2009) | Hydrazino-quinazolinones | Anticancer | Demonstrated significant cytotoxicity against cancer cells. |

| Pevarello et al. (2005) | Aminopyrazole inhibitors | Anticancer | Inhibited CDK2/cyclin A, reducing tumor cell proliferation. |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that it can inhibit the growth of various bacterial strains, suggesting its potential use in treating infections.

| Study | Target Organism | Activity | Findings |

|---|---|---|---|

| Mukherjee & Das (2017) | Bacterial strains | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

Synthesis and Derivatives

The synthesis of this compound involves several methods, often focusing on creating derivatives that enhance its biological activity. The cyclopropyl moiety is particularly valuable in drug design due to its unique structural properties.

Synthetic Routes:

- Intramolecular Cyclopropanation : Utilizes pyranopyrazoles as precursors.

- Hydrazine Derivatives : Incorporation of hydrazine groups enhances biological interactions.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, indicating significant anticancer effects.

- Biochemical Analysis : The compound was shown to modulate key metabolic pathways involved in cancer progression, such as those regulated by cytochrome P450 enzymes .

Future Directions

Research into this compound is ongoing, with a focus on:

- Developing more potent derivatives.

- Exploring its full range of biological activities.

- Investigating its safety profile and pharmacokinetics for potential clinical applications.

Propriétés

IUPAC Name |

(3-cyclopropylpyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-11-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNBUOHRDUYEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.